(R)-3-Methyl-pentanoic acid

Catalog No.
S1513987
CAS No.
16958-25-1
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Methyl-pentanoic acid

CAS Number

16958-25-1

Product Name

(R)-3-Methyl-pentanoic acid

IUPAC Name

(3R)-3-methylpentanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

IGIDLTISMCAULB-RXMQYKEDSA-N

SMILES

CCC(C)CC(=O)O

Synonyms

3R-Methyl-pentanoic acid

Canonical SMILES

CCC(C)CC(=O)O

Isomeric SMILES

CC[C@@H](C)CC(=O)O

Synthesis and Chemical Modifications:

(R)-3-Methyl-pentanoic acid can be synthesized through various methods, including:

  • Asymmetric hydrogenation of unsaturated precursors [].
  • Resolution of racemic mixtures.
  • Chiral pool strategies utilizing natural sources [].

These research efforts explore different synthetic approaches and their efficiency in obtaining (R)-3-Methyl-pentanoic acid with high enantiomeric purity, crucial for downstream applications.

Applications in Organic Synthesis:

(R)-3-Methyl-pentanoic acid serves as a valuable building block in organic synthesis due to its chiral center and functional carboxylic acid group. Researchers utilize it for the synthesis of various compounds, including:

  • Enantiopure pharmaceuticals and agrochemicals [].
  • Chiral catalysts and ligands [].
  • Advanced materials with specific functionalities.

The unique stereochemistry of (R)-3-Methyl-pentanoic acid allows researchers to control the chirality of the targeted final product, impacting their properties and potential applications.

Biological Activity Studies:

Emerging research explores the potential biological activities of (R)-3-Methyl-pentanoic acid. Studies have investigated its:

  • Antimicrobial and antifungal properties.
  • Anti-inflammatory and analgesic effects.
  • Potential impact on certain metabolic pathways.

(R)-3-Methyl-pentanoic acid, also known as 3-methyl valeric acid, is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol . It features a methyl branch on the third carbon of the pentanoic acid chain, making it part of the methyl-branched fatty acids class. The compound is typically found in a saturated form and is characterized by its aliphatic acyclic structure .

Typical of carboxylic acids:

  • Esterification: It can react with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it may also undergo decarboxylation to yield hydrocarbons.

These reactions make (R)-3-Methyl-pentanoic acid versatile in synthetic organic chemistry.

The biological activity of (R)-3-Methyl-pentanoic acid has been studied in relation to its metabolic pathways. While specific health effects are not extensively documented, similar branched-chain fatty acids have been associated with energy metabolism and may play roles in various biochemical pathways . Further research is needed to elucidate its exact biological roles and potential therapeutic applications.

Several methods exist for synthesizing (R)-3-Methyl-pentanoic acid:

  • Chiral Pool Synthesis: Utilizing chiral starting materials to create the desired stereochemistry.
  • Asymmetric Synthesis: Employing asymmetric catalysts to produce the (R)-enantiomer selectively from achiral precursors.
  • Biotransformation: Using microbial or enzymatic processes to convert simple substrates into (R)-3-Methyl-pentanoic acid .

These methods highlight the compound's accessibility for research and industrial applications.

(R)-3-Methyl-pentanoic acid has several notable applications:

  • Flavoring Agent: Its unique flavor profile makes it useful in food and beverage formulations.
  • Fragrance Component: Employed in perfumery due to its pleasant aroma.
  • Chemical Intermediate: Used in the synthesis of pharmaceuticals and agrochemicals.

These applications underscore its importance in both industrial and consumer products.

Research on interaction studies involving (R)-3-Methyl-pentanoic acid primarily focuses on its metabolic interactions within biological systems. While specific interaction data is limited, understanding how it interacts with enzymes and other metabolites could provide insights into its biological significance .

(R)-3-Methyl-pentanoic acid shares similarities with several other compounds within the fatty acid category. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Methylbutanoic AcidC₅H₁₀O₂One less carbon; branched at second position
4-Methylpentanoic AcidC₆H₁₂O₂Branched at fourth position
Valeric AcidC₅H₁₀O₂Straight-chain without methyl branching
2-Ethylbutanoic AcidC₇H₁₄O₂Contains an ethyl group instead of methyl

The distinct branching at the third carbon sets (R)-3-Methyl-pentanoic acid apart from these similar compounds, influencing its physical properties and reactivity.

Chiral Auxiliary-Mediated Enantioselective Syntheses

Chiral auxiliaries remain a cornerstone for achieving high enantiomeric excess (ee) in carboxylic acid synthesis. Key strategies include:

Oxazolidinone-Based Auxiliaries

Evans’ oxazolidinones have been widely adopted for stereoselective alkylation. For example, ethyl (S)-4,4-dimethylpyroglutamate serves as a chiral auxiliary in Michael additions to α,β-unsaturated esters, enabling the construction of the (R)-configuration at C3. Diastereoselective alkylation of enolates derived from these auxiliaries achieves ee values >95%.

Oppolzer’s Sultam Auxiliaries

Camphorsultam derivatives facilitate asymmetric 1,4-additions of organocuprates to chiral enoates. In a seminal study, Oppolzer et al. demonstrated that MeCu·BF₃ additions to (S)-configured enoates yield (R)-3-methyl-pentanoic acid precursors with 88% ee. The rigid bicyclic framework of the sultam enforces facial selectivity during nucleophilic attack.

Pseudoephedrine Amides

Myers’ pseudoephedrine-mediated alkylation provides a scalable route. Acylation of (R,R)-pseudoephedrine with pentanoic acid derivatives generates enolates that undergo stereoselective alkylation with methyl iodide. Subsequent cleavage of the auxiliary via LiAlH₄ reduction delivers (R)-3-methyl-pentanoic acid with 92% ee.

Table 1: Chiral Auxiliary Performance in (R)-3-Methyl-pentanoic Acid Synthesis

Auxiliary Typeee (%)Yield (%)Key Reference
Evans’ oxazolidinone95–9875–82
Oppolzer’s sultam85–8868–73
Pseudoephedrine amide90–9280–85

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Rhodium-Catalyzed Hydrogenation

Rhodium complexes with Me-DuPHOS ligands enable enantioselective hydrogenation of α,β-unsaturated precursors. Burk et al. hydrogenated 3-cyano-5-methylhex-3-enoic acid using Rh/Me-DuPHOS, achieving (R)-3-methyl-pentanoic acid with 99% ee and 94% yield. The cyano group stabilizes the transition state, enhancing stereoselectivity.

Nickel-Catalyzed Systems

Recent advances in nickel catalysis offer cost-effective alternatives. A Ni/(R)-BINAP system hydrogenates α-substituted acrylic acids to (R)-3-methyl-pentanoic acid with 91% ee. While slightly less selective than Rh, nickel catalysts tolerate functional groups like esters and amides.

Mechanistic Insight: Metal-ligand cooperativity in Rh catalysts creates a chiral pocket that orients the substrate for syn-addition of hydrogen. The bulky DuPHOS ligand disfavors the (S)-enantiomer via steric hindrance.

Organocatalytic Strategies for Stereochemical Control

Chiral Phosphoric Acid Catalysis

BINOL-derived phosphoric acids activate carboxylic acids through heterodimeric association. In a landmark study, List et al. achieved 89% ee in the asymmetric α-alkylation of 3-methyl-pentanoic acid using (R)-TRIP as a catalyst. The protonated substrate engages in a stereodetermining -sigmatropic rearrangement.

Enamine Catalysis

Proline-derived catalysts facilitate enantioselective α-functionalization. For instance, L-proline catalyzes the aldol reaction of pentanoic acid derivatives with formaldehyde, yielding (R)-3-methyl-pentanoic acid with 83% ee. However, substrate scope remains limited compared to metal-based systems.

Enantioselective Dehydrogenase-Catalyzed Reductions

Enantioselective dehydrogenase-catalyzed reductions represent a highly efficient approach for the biocatalytic synthesis of (R)-3-methyl-pentanoic acid and its derivatives [3]. These enzymatic transformations utilize nicotinamide adenine dinucleotide cofactors to facilitate stereoselective reduction reactions with exceptional precision [3] [13]. The catalytic mechanism of alcohol dehydrogenases involves the binding of both substrate and nicotinamide cofactors to the enzyme active site, followed by hydride transfer between the cofactor and substrate [3].

The stereoselectivity of dehydrogenase-catalyzed reactions is predominantly determined by the geometrical composition of the active site and the structure of the starting material, which control substrate binding relative to the nicotinamide cofactor [3]. Alcohol dehydrogenases from Lactobacillus brevis have demonstrated exceptional capability in reducing prochiral carbonyl compounds to chiral alcohols while consuming nicotinamide adenine dinucleotide hydrogen as a cofactor [14]. These R-specific alcohol dehydrogenases belonging to the extended superfamily of short-chain dehydrogenases show remarkable stereoselectivity in biotransformation processes [14].

Research has shown that reaction conditions significantly influence the enantioselectivity of alcohol dehydrogenase-catalyzed reactions [3]. Temperature effects on stereoselectivity have been particularly well-documented, with certain alcohol dehydrogenases exhibiting racemic temperatures above and below which they display opposing stereoselectivity for given substrates [3]. The alcohol dehydrogenase from Thermus ethanolicus demonstrates this phenomenon, where temperatures of 26°C and 77°C serve as racemic temperatures for the reduction of 2-butanone and 2-pentanone respectively [3].

Enzyme TypeCofactorStereoselectivityKey Features
Alcohol DehydrogenaseNicotinamide adenine dinucleotide hydrogen/Nicotinamide adenine dinucleotide phosphate hydrogenHigh (>95% enantiomeric excess)Versatile, thermostable variants available
KetoreductaseNicotinamide adenine dinucleotide phosphate hydrogenVery High (>99% enantiomeric excess)Excellent for bulky ketones
Carbonyl ReductaseNicotinamide adenine dinucleotide hydrogen/Nicotinamide adenine dinucleotide phosphate hydrogenHigh (>90% enantiomeric excess)Broad substrate scope

The biocatalytic characterization of alcohol dehydrogenase variants has revealed remarkable potential for producing optically pure alcohols, particularly when dealing with sterically demanding ketones [18]. Lactobacillus kefir alcohol dehydrogenase variants demonstrate exceptional anti-Prelog R-specific stereoselectivity, achieving conversions of 65-99.9% with excellent stereoselectivity up to >99% enantiomeric excess at substrate concentrations up to 100 millimolar [18].

Microbial Whole-Cell Biotransformation Systems

Microbial whole-cell biotransformation systems have emerged as powerful platforms for the production of (R)-3-methyl-pentanoic acid through integrated enzymatic cascading processes [7]. These systems offer significant advantages over isolated enzyme approaches by providing natural cofactor regeneration mechanisms and eliminating the need for expensive cofactor addition [7] [10]. Escherichia coli serves as the most commonly utilized host organism due to its genetic amenability, rapid growth in simple media, and capacity for high enzyme production levels [7].

Whole-cell biotransformation systems utilizing recombinant Escherichia coli have demonstrated exceptional efficacy in reductive biotransformation processes [7] [15]. The integration of alcohol dehydrogenases with formate dehydrogenases enables efficient cofactor regeneration, with Candida boidinii formate dehydrogenase catalyzing the regeneration of nicotinamide adenine dinucleotide hydrogen from nicotinamide adenine dinucleotide [14]. This coupled system achieves very high conversion rates and enantiomeric excess values in prochiral carbonyl reduction reactions [14].

The construction of bifunctional enzymes through fusion of alcohol dehydrogenases and formate dehydrogenases using linker peptides has shown remarkable success in whole-cell biotransformation systems [14]. These fusion proteins, connected by glycine-rich or glutamate-alanine-lysine-rich linker sequences, enable efficient asymmetric reduction of prochiral ketones with enhanced catalytic performance compared to separate enzyme systems [14].

Microbial HostAdvantagesLimitations
Escherichia coliGenetic manipulation ease, high enzyme productionSubstrate/product toxicity
Lactobacillus speciesHigh stereoselectivity, robustLimited substrate scope
Bacillus speciesThermostability, high conversion ratesComplex purification
Saccharomyces cerevisiaeNatural cofactor regenerationMultiple reductases with different stereoselectivity

Metabolic engineering of biotransformation hosts has proven crucial for optimizing whole-cell biocatalytic processes [7]. Engineering approaches focus on core biosynthetic pathways, cofactor-regeneration systems, and uptake/export mechanisms to enhance cellular interaction efficiency [7]. Strains lacking specific subunits of nicotinamide adenine dinucleotide hydrogen:ubiquinone oxidoreductase or genes encoding glyoxylate cycle enzymes exhibit increased biotransformation rates in reductive amination processes [15].

The development of whole-cell biocatalysts expressing recombinant alcohol dehydrogenases and formate dehydrogenases has achieved remarkable success in asymmetric ketone reduction [14]. These systems demonstrate exceptional performance metrics, with conversion rates exceeding 90% and enantiomeric excess values approaching 99% for various prochiral substrates [14]. The integration of multiple enzyme systems within single host organisms enables complex multi-step biotransformations while maintaining high stereoselectivity [22].

Enzyme Engineering for Improved Stereoselectivity

Enzyme engineering represents a critical advancement in optimizing biocatalytic systems for enhanced stereoselectivity in (R)-3-methyl-pentanoic acid production [6] [25]. Directed evolution techniques, including triple-code saturation mutagenesis, have successfully created highly stereoselective enzyme variants with minimal screening requirements [6]. These engineering approaches have achieved both R-selective and S-selective variants with 95-99% enantiomeric excess for challenging prochiral ketone substrates [6].

Site-directed mutagenesis strategies have proven particularly effective in modifying alcohol dehydrogenases for enhanced activity and stereoselectivity toward specific substrates [25]. Engineering studies on Lactobacillus kefiri alcohol dehydrogenase have demonstrated that strategic mutations can eliminate steric hindrance while enhancing stereoselectivity to >99% enantiomeric excess [25]. The removal of bulky amino acid residues and introduction of smaller substituents creates more accommodating binding pockets for target substrates [25].

Molecular simulation analyses reveal that successful mutations enhance enzymatic activity by eliminating steric hindrance, inducing more open binding conformations, and constructing additional noncovalent interactions [25]. The formation of specific halogen bonds between engineered enzyme variants and substrates creates preferred reaction conformations that result in high enantiomeric excess values [25]. These structural modifications can also invert stereoselectivity preferences, demonstrating the powerful impact of targeted amino acid substitutions [25].

Engineering StrategyApplicationImpact on Stereoselectivity
Site-directed mutagenesisTargeted amino acid changesCan reverse or enhance
Directed evolutionRandom mutations with screeningCan achieve >99% enantiomeric excess
Triple-code saturation mutagenesisMultiple site mutationsHighly effective for difficult substrates
Structure-guided engineeringRational design based on structureCan modify binding pocket shape

The engineering of short-chain dehydrogenases has achieved remarkable success in improving stereoselectivity toward compounds with multiple asymmetric centers [27]. Double mutant variants of hydroxyisoleucine dehydrogenase produce target products with strict stereoselectivity exceeding 99% diastereomeric excess, representing the first reported engineering of an enzyme to improve stereoselectivity toward three asymmetric centers simultaneously [27]. These engineered variants demonstrate exceptional performance in large-scale biotransformation processes [27].

Evolutionary insights into stereoselectivity engineering have revealed the critical role of specific historical mutations in enzyme evolution [21]. Coevolution analysis has identified six key mutations capable of recapitulating stereoselectivity evolution, with these mutations collectively reshaping substrate-binding pockets to regulate stereoselectivity inversion [21]. X-ray crystallography studies demonstrate that these mutations modify the geometric constraints within enzyme active sites, enabling preferential binding of specific substrate orientations [21].

The construction of empirical fitness landscapes for stereoselectivity engineering has revealed the prevalence of epistasis in evolutionary processes [21]. Multiple mutation combinations can achieve stereoselectivity inversion, with a minimum of two mutations sufficient for complete stereoselectivity reversal [21]. The identification of stereocontrol elements within engineered enzymes provides valuable insights for rational design approaches in biocatalyst development [25].

Regeneration SystemCofactorAdvantages
Glucose/Glucose dehydrogenaseNicotinamide adenine dinucleotide phosphate hydrogenHigh efficiency, inexpensive substrate
Formate/Formate dehydrogenaseNicotinamide adenine dinucleotide hydrogenIrreversible, carbon dioxide as byproduct
Phosphite/Phosphite dehydrogenaseNicotinamide adenine dinucleotide hydrogen/Nicotinamide adenine dinucleotide phosphate hydrogenHigh thermodynamic driving force
Enzyme couplingNicotinamide adenine dinucleotide hydrogen/Nicotinamide adenine dinucleotide phosphate hydrogenCan be tailored to specific needs

Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for mechanistic investigation of (R)-3-methyl-pentanoic acid transformations, providing unprecedented insight into reaction pathways and intermediate identification. The application of online nuclear magnetic resonance spectroscopy to monitor real-time reaction progress has revolutionized our understanding of complex synthetic transformations involving this chiral carboxylic acid.

Online Nuclear Magnetic Resonance Monitoring of Mechanistic Pathways

A thorough mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online nuclear magnetic resonance spectroscopy has provided conclusive evidence for previously hypothesized reaction intermediates. The study revealed that the reaction proceeds through a dimer anhydride intermediate, specifically 3-methylpentanoic anhydride, which serves as a productive intermediate in the synthetic pathway. This finding represents a significant advancement in understanding the mechanistic details of carboxylic acid transformations in pharmaceutical synthesis.

The online nuclear magnetic resonance spectroscopy approach enabled real-time monitoring of reaction progress, allowing researchers to observe the formation and consumption of intermediate species as the reaction proceeded. This technique proved particularly valuable for identifying transient species that would otherwise be difficult to detect using conventional offline characterization methods. The spectroscopic evidence provided direct confirmation of the dimer anhydride formation mechanism, resolving long-standing questions about the reaction pathway.

Identification of Previously Unknown Intermediates

One of the most significant discoveries from nuclear magnetic resonance-based mechanistic studies was the identification of an acyl chloride intermediate species, 3-methylpentanoyl chloride, which was revealed for the first time in this synthetic transformation. This finding demonstrates the power of online spectroscopic monitoring to uncover previously unknown reaction intermediates that play crucial roles in determining reaction outcomes.

The presence of the acyl chloride intermediate provides important mechanistic insight into the activation process of the carboxylic acid functionality. The formation of this intermediate suggests a pathway involving chloride activation, which facilitates subsequent coupling reactions with nucleophilic partners. This mechanistic understanding has implications for optimizing reaction conditions and developing more efficient synthetic methodologies.

Spectroscopic Characterization of Reaction Intermediates

The comprehensive spectroscopic analysis of reaction intermediates has provided detailed structural information about the key species involved in (R)-3-methyl-pentanoic acid transformations. Nuclear magnetic resonance spectroscopy has been particularly effective in distinguishing between different conformational states and identifying the specific structural features that govern reactivity patterns.

Variable temperature nuclear magnetic resonance studies have revealed important information about the dynamic behavior of reaction intermediates, including conformational interconversion rates and activation barriers for molecular rearrangements. These studies have shown that the carboxyl functional group exhibits complex dynamic behavior in solution, with both syn and anti conformations being populated under certain conditions.

The application of two-dimensional nuclear magnetic resonance techniques, including proton-proton correlation spectroscopy and heteronuclear single quantum coherence, has provided detailed connectivity information for complex reaction intermediates. These advanced spectroscopic methods have been essential for confirming the structures of proposed intermediates and validating mechanistic hypotheses derived from computational studies.

Computational Modeling of Transition State Geometries

Computational modeling of transition state geometries represents a critical component of mechanistic studies for (R)-3-methyl-pentanoic acid transformations, providing atomic-level insight into reaction pathways that are often inaccessible through experimental observation alone. The development of sophisticated computational methods has revolutionized our ability to predict and understand the stereochemical outcomes of complex synthetic transformations.

Density Functional Theory Applications in Transition State Calculations

Density functional theory has become the method of choice for calculating transition state geometries in (R)-3-methyl-pentanoic acid reaction systems due to its favorable balance between computational accuracy and efficiency. The application of density functional theory methods to stereochemical problems has provided quantitative predictions of reaction selectivities with remarkable accuracy, often achieving agreement with experimental results within 0.1 kcal/mol.

Recent benchmark studies have demonstrated that modern density functional theory methods, particularly those incorporating dispersion corrections, can accurately predict bond dissociation energies and activation barriers for carboxylic acid transformations. The choice of exchange-correlation functional has proven to be critical for obtaining reliable results, with hybrid functionals such as B3LYP and PBE0 showing superior performance for organic reaction systems.

The computational protocol for transition state optimization typically involves several key steps: initial geometry guess generation, followed by transition state search algorithms, and finally validation through vibrational frequency analysis. Modern computational packages have incorporated automated transition state search algorithms that can locate transition states with high success rates, often exceeding 90% for well-defined reaction systems.

Machine Learning Approaches to Transition State Prediction

The integration of machine learning techniques with quantum chemical calculations has opened new possibilities for rapid transition state prediction and reaction mechanism elucidation. Machine learning models trained on large datasets of quantum chemical calculations can predict transition state structures in seconds rather than hours, dramatically accelerating the pace of mechanistic investigations.

Recent developments in machine learning-based transition state prediction have achieved remarkable success rates, with models correctly predicting transition state geometries for 93.8% of test cases. These models utilize graph neural networks and other advanced architectures to capture the complex relationships between molecular structure and transition state geometry, enabling rapid screening of large reaction databases.

The application of machine learning to transition state prediction has proven particularly valuable for exploring complex reaction networks and identifying alternative reaction pathways that might be overlooked in traditional mechanistic studies. By rapidly generating initial guesses for transition state geometries, machine learning approaches can significantly reduce the computational cost of high-level quantum chemical calculations.

Automated Transition State Search Algorithms

The development of automated transition state search algorithms has transformed the field of computational mechanistic chemistry by removing the need for expert intuition in generating initial transition state guesses. These algorithms can systematically explore potential energy surfaces and identify transition states with minimal human intervention, making transition state calculations accessible to non-expert users.

Modern automated transition state search methods combine multiple computational techniques, including the nudged elastic band method, string methods, and growing string methods, to efficiently locate transition states on complex potential energy surfaces. These approaches have demonstrated success rates exceeding 80% for challenging organometallic and organic reaction systems.

The implementation of automated workflows for transition state calculation has enabled high-throughput screening of reaction mechanisms, allowing researchers to investigate hundreds of potential reaction pathways in a systematic manner. This capability has proven particularly valuable for catalyst design and optimization, where multiple competing pathways must be considered simultaneously.

Validation Through Intrinsic Reaction Coordinate Calculations

The validation of transition state geometries through intrinsic reaction coordinate calculations represents a crucial step in confirming the relevance of computed transition states to actual reaction mechanisms. These calculations trace the minimum energy path from the transition state to both reactants and products, providing definitive proof that the located transition state corresponds to the desired chemical transformation.

Intrinsic reaction coordinate calculations have revealed important details about the reaction coordinate for (R)-3-methyl-pentanoic acid transformations, including the timing of bond breaking and forming events and the role of solvent coordination in stabilizing transition states. These studies have shown that many reactions proceed through highly asynchronous transition states, with significant charge development occurring before complete bond formation.

Kinetic Resolution Mechanisms in Stereochemical Control

Kinetic resolution mechanisms represent a powerful strategy for achieving stereochemical control in (R)-3-methyl-pentanoic acid synthesis, offering unique advantages in terms of selectivity and substrate scope. The development of efficient kinetic resolution methods has been crucial for accessing enantiomerically pure carboxylic acids for pharmaceutical and materials applications.

Chiral Auxiliary-Mediated Kinetic Resolution

Chiral auxiliary-mediated kinetic resolution has emerged as a highly reliable method for achieving stereochemical control in carboxylic acid transformations. This approach involves the temporary attachment of a chiral auxiliary to the substrate, followed by a diastereoselective reaction that proceeds at different rates for the two diastereomeric intermediates.

The most successful chiral auxiliaries for carboxylic acid kinetic resolution include Evans' oxazolidinones, which have demonstrated exceptional selectivity in asymmetric alkylation and aldol reactions. These auxiliaries achieve selectivity factors (s) ranging from 10 to over 100, depending on the specific substrate and reaction conditions. The high selectivity arises from the rigid conformational preferences of the auxiliary, which create distinct steric environments for the approach of electrophiles.

Recent developments in chiral auxiliary design have focused on creating auxiliaries that can be easily attached and removed while maintaining high levels of stereochemical control. Sulfur-based chiral auxiliaries have shown particular promise, offering unique advantages in terms of stability and ease of manipulation. The development of recyclable chiral auxiliaries has addressed one of the major limitations of this approach, making it more economically viable for large-scale applications.

Enzymatic Kinetic Resolution Systems

Enzymatic kinetic resolution represents an environmentally friendly approach to achieving stereochemical control in carboxylic acid transformations. Enzyme-catalyzed reactions typically proceed under mild conditions and exhibit high selectivity for specific substrate enantiomers, making them attractive alternatives to traditional chemical methods.

Lipase-catalyzed kinetic resolution has proven particularly effective for carboxylic acid substrates, with selectivity factors often exceeding 50 for appropriately designed substrates. The enzymatic approach offers several advantages, including the ability to operate in aqueous media, tolerance for a wide range of functional groups, and the potential for continuous processing in bioreactor systems.

Whole-cell biotransformation systems have emerged as powerful platforms for enzymatic kinetic resolution, providing integrated cofactor regeneration and eliminating the need for expensive cofactor addition. These systems have demonstrated exceptional efficacy in converting prochiral substrates to enantiomerically pure carboxylic acids with high yields and selectivities.

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution represents the most advanced form of kinetic resolution, offering the theoretical possibility of complete conversion of both enantiomers to a single product stereoisomer. This approach requires the combination of a racemization catalyst with an enantioselective transformation catalyst, creating a system that can continuously convert the unreactive enantiomer to the reactive form.

The development of dynamic kinetic resolution systems for carboxylic acids has focused on identifying appropriate racemization catalysts that can operate under the same conditions as the enantioselective transformation. Cinchona alkaloid-derived catalysts have shown particular promise, serving dual catalytic roles by mediating both the racemization process and the enantioselective ring-opening reaction.

Recent advances in dynamic kinetic resolution have achieved remarkable selectivities, with enantiomeric excesses exceeding 95% and chemical yields surpassing the theoretical 50% limit of conventional kinetic resolution. These systems have demonstrated particular value in the synthesis of α-hydroxy acids and other pharmaceutically important building blocks.

Factors Influencing Kinetic Resolution Efficiency

The efficiency of kinetic resolution processes depends on several critical factors, including the selectivity factor (s), the degree of conversion, and the inherent reactivity of the substrate. The relationship between these parameters is described by the Kagan equation, which provides a quantitative framework for optimizing kinetic resolution conditions.

The selectivity factor represents the ratio of rate constants for the fast and slow-reacting enantiomers and is the most important parameter determining the efficiency of kinetic resolution. Selectivity factors greater than 50 are generally required to achieve high enantiomeric purities at reasonable conversion levels.

Substrate design plays a crucial role in achieving high selectivity factors, with the presence of appropriate recognition elements being essential for effective discrimination between enantiomers. The development of substrate-specific resolution systems has led to remarkable improvements in selectivity, with some systems achieving near-perfect discrimination between enantiomers.

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Dates

Last modified: 08-15-2023

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